molecular formula C17H26O3 B7792932 3-Methoxy-4-(nonyloxy)benzaldehyde CAS No. 79294-61-4

3-Methoxy-4-(nonyloxy)benzaldehyde

Cat. No.: B7792932
CAS No.: 79294-61-4
M. Wt: 278.4 g/mol
InChI Key: VNBSIJYYDZHAFL-UHFFFAOYSA-N
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Description

Significance of Benzaldehyde (B42025) Derivatives in Materials Science and Organic Chemistry

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis and have found widespread application in the development of new materials. nih.gov Their versatile reactivity allows for the construction of complex molecular architectures, leading to compounds with tailored optical, electronic, and biological properties. In materials science, benzaldehyde derivatives are utilized in the synthesis of polymers, dyes, and liquid crystals. jddtonline.info

3-Methoxy-4-(nonyloxy)benzaldehyde can be considered an analogue of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and anisaldehyde (4-methoxybenzaldehyde). Vanillin, a widely known natural product, and its derivatives are extensively studied for their biological activities and are used as precursors in the synthesis of various polymers and pharmaceuticals. core.ac.ukresearchgate.net Anisaldehyde, another important aromatic aldehyde, serves as a key intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. The structural similarity of this compound to these well-established compounds provides a rich context for understanding its potential properties and applications.

Rationale for Investigating Long-Chain Alkoxy-Substituted Benzaldehydes

The introduction of long-chain alkoxy groups onto aromatic cores is a well-established strategy for modulating the physical properties of molecules. These chains can influence solubility, melting point, and, most notably, the self-assembly behavior of the molecules, often leading to the formation of liquid crystalline phases.

The nonyloxy group, a nine-carbon alkyl chain attached via an ether linkage, plays a crucial role in defining the molecular architecture of this compound. The length and flexibility of this chain are critical in promoting the molecular self-organization that can lead to mesomorphic behavior, such as nematic or smectic liquid crystal phases. Research on similar long-chain alkoxy benzaldehyde derivatives has shown that the chain length is a determining factor in the type and temperature range of the liquid crystalline phases observed. This makes the nonyloxy moiety a key tool for designing molecules with specific material properties.

Overview of Research Trajectories for Aromatic Aldehydes with Ether Linkages

Current research on aromatic aldehydes featuring ether linkages is diverse. In organic synthesis, these compounds are valuable intermediates for creating more complex molecules, including pharmaceuticals and agrochemicals. In materials science, a significant focus is on the development of liquid crystals. The ether linkage provides a flexible connection for the alkoxy chain, which is instrumental in achieving the desired balance of molecular rigidity and flexibility required for liquid crystal formation.

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into this compound are to understand the relationship between its molecular structure and its macroscopic properties. This includes the development of efficient synthetic routes, thorough characterization of its physicochemical properties, and investigation of its potential applications, particularly in the field of liquid crystals and other advanced materials. The research aims to build upon the knowledge of related benzaldehyde derivatives to explore the unique contributions of the nonyloxy group.

Physicochemical Properties and Synthesis

A critical aspect of understanding a new compound is the detailed characterization of its properties and the development of a reliable synthetic pathway.

Synthesis of this compound

The synthesis of this compound typically starts from vanillin. A common method involves a Williamson ether synthesis, where the hydroxyl group of vanillin is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a nonyl halide (e.g., 1-bromononane). This reaction is often carried out in a suitable solvent like DMF.

A study on the synthesis of a homologous series of 4-(n-alkoxy)-3-methoxy-benzaldehyde semicarbazones describes the alkylation of vanillin with n-alkyl bromides under phase transfer conditions, a method that would be applicable for the synthesis of the nonyloxy derivative. researchgate.net Another relevant study details the synthesis of vanillin derivatives with long alkyl chains, such as 4-(heptyloxy)-3-methoxybenzaldehyde and 4-(decyloxy)-3-methoxybenzaldehyde, through the reaction of vanillin with the corresponding 1-bromoalkane in DMF. researchgate.net

Table 1: Physicochemical Data for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateNotes on Spectroscopic Data
This compoundC₁₇H₂₆O₃278.39Solid (predicted)¹H and ¹³C NMR, FTIR, and Mass Spectrometry data would be expected based on studies of close homologues. researchgate.net
VanillinC₈H₈O₃152.15Crystalline SolidExtensive spectroscopic data available in databases. nist.gov
AnisaldehydeC₈H₈O₂136.15LiquidExtensive spectroscopic data available in databases.
4-(Heptyloxy)-3-methoxybenzaldehydeC₁₅H₂₂O₃250.33SolidCharacterized by ¹H-¹³C NMR, FTIR, and Mass Spectrometry. researchgate.net
4-(Decyloxy)-3-methoxybenzaldehydeC₁₈H₂₈O₃292.42SolidCharacterized by ¹H-¹³C NMR, FTIR, and Mass Spectrometry. researchgate.net

This table is populated with data from existing literature and predictions based on homologous compounds. Specific experimental data for this compound is not widely available in public databases as of the last update.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-nonoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-12-20-16-11-10-15(14-18)13-17(16)19-2/h10-11,13-14H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBSIJYYDZHAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301948
Record name 3-methoxy-4-(nonyloxy)benzaldehyde
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Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79294-61-4
Record name NSC147583
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-4-(nonyloxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxy 4 Nonyloxy Benzaldehyde and Its Structural Analogues

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing 3-Methoxy-4-(nonyloxy)benzaldehyde lies in the preparation of its core structure, which is derived from vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde). The subsequent introduction of the nonyloxy side chain is a critical functionalization step.

Preparation of 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) Intermediates

Vanillin serves as the primary precursor for the synthesis of this compound. The industrial production of vanillin is well-established and can be achieved through various routes.

Historically, vanillin was primarily obtained from the extraction of vanilla beans. However, due to high demand and the cost of natural extraction, synthetic routes have become the dominant source of commercial vanillin. One significant industrial process involves the oxidation of lignin-containing waste liquors from the sulfite pulping process of wood. google.com This method provides an economical and more environmentally friendly alternative to other synthetic pathways. google.com

Another established method for preparing 4-hydroxybenzaldehydes, including vanillin, involves the selective oxidation and subsequent decarboxylation of specific phenolic compounds. google.com For instance, a process has been described for the preparation of vanillin from p-hydroxybenzaldehyde through bromination and subsequent methoxylation. chembk.com Furthermore, vanillin can be synthesized from guaiacol through various methods, including the Reimer-Tiemann reaction.

The synthesis of vanillin analogues can also be achieved through various chemical transformations. For example, 3,4-dimethoxybenzaldehyde can be prepared from vanillin by treating it with a methylating agent. prepchem.com

Introduction of the Nonyloxy Chain

Once the vanillin intermediate is obtained, the next crucial step is the introduction of the nine-carbon alkyl chain (nonyloxy group) at the 4-hydroxyl position of the benzaldehyde (B42025) ring. This is typically achieved through an alkylation reaction.

The O-alkylation of vanillin is a common strategy to introduce various alkyl chains. researchgate.netresearchgate.net In the case of synthesizing this compound, 1-bromononane (B48978) is a frequently used alkylating agent. The reaction involves the nucleophilic attack of the phenoxide ion of vanillin on the electrophilic carbon of 1-bromononane. This reaction is often carried out in the presence of a base, which deprotonates the hydroxyl group of vanillin to form the more nucleophilic phenoxide.

For instance, a general procedure for the synthesis of similar compounds involves reacting vanillin with an alkyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). chemicalbook.com The reaction mixture is typically heated to facilitate the reaction. chemicalbook.com A similar approach has been used for the synthesis of 3-methoxy-4-(hexyloxy)-benzaldehyde, where vanillin was reacted with 1-bromohexane. chemicalbook.com

The alkylation of vanillin with 1-bromononane is a classic example of the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This versatile and widely used method involves the reaction of an alkoxide with a primary alkyl halide to form an ether. masterorganicchemistry.comyoutube.com In this specific synthesis, the vanillin phenoxide acts as the nucleophile, and 1-bromononane is the electrophile.

The Williamson ether synthesis is an SN2 reaction, meaning it proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group (in this case, the bromide ion). masterorganicchemistry.com For this reason, the reaction works best with primary alkyl halides like 1-bromononane, as steric hindrance is minimized. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a polar aprotic solvent to dissolve the reactants and facilitate the substitution reaction.

The synthesis of various 4-alkoxy-3-methoxybenzaldehyde derivatives has been successfully achieved using the Williamson ether synthesis. For example, 4-benzyloxy-3-methoxybenzaldehyde has been synthesized by reacting vanillin with benzyl bromide. prepchem.com Similarly, other 4-phenacyloxy benzaldehyde derivatives have been prepared through the reaction of 4-hydroxybenzaldehydes with phenacyl bromides. orientjchem.org

Optimisation of Reaction Conditions and Yields

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.

The selection of the base is crucial for the deprotonation of vanillin. Common bases used in Williamson ether synthesis include potassium carbonate, sodium hydride, and sodium hydroxide. chemicalbook.comyoutube.comyoutube.com The choice of solvent also plays a significant role; polar aprotic solvents like DMF or acetonitrile are often preferred as they can dissolve both the ionic and organic reactants. chemicalbook.comnih.gov

Reaction temperature and time are also critical factors. Heating the reaction mixture can increase the reaction rate, but excessively high temperatures may lead to side reactions and decomposition of the product. chemicalbook.comresearchgate.net Therefore, finding the optimal temperature and reaction time is necessary to achieve a high yield of the desired product. For example, in the synthesis of a similar compound, the reaction was conducted at 135 °C for 27 hours. chemicalbook.com In other syntheses, reactions have been carried out at room temperature for several hours. orientjchem.org

Recent research has also explored the use of catalysts and alternative reaction conditions to improve yields and make the synthesis more environmentally friendly. For instance, some reactions are performed under solvent-free conditions or with the aid of a catalyst to accelerate the reaction. researchgate.net

Below is a table summarizing the synthesis of related benzaldehyde derivatives, highlighting the reactants and reaction conditions.

ProductReactantsBase/CatalystSolventReaction ConditionsYieldReference
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde4-hydroxy-3-methoxybenzaldehyde, 1-(bromomethyl)-4-nitrobenzenePyridineAcetonitrileReflux, 24 h74% nih.gov
3-Methoxy-4-(hexyloxy)benzaldehydeVanillin, 1-bromohexaneK₂CO₃DMF135 °C, 27 h98.2% chemicalbook.com
4-Phenacyloxy-benzaldehyde4-hydroxy benzaldehyde, phenacyl bromideTriethylamineMethanolRoom temp, 7 h60% orientjchem.org
4-(4′-Bromo)-phenacyloxy-3-methoxy benzaldehyde4-hydroxy 3-methoxy benzaldehyde, 4′-bromo phenacyl bromideTriethylamineEthanol (B145695)Room temp, 20 h46.3% orientjchem.org

Solvent Selection and Catalytic Systems (e.g., Phase Transfer Catalysis)

The choice of solvent and catalyst is critical for optimizing the synthesis of this compound analogues, influencing reaction rates, yields, and selectivity.

Solvent Selection: The Williamson ether synthesis is sensitive to the solvent environment. Polar aprotic solvents are particularly effective as they can accelerate the rate of SN2 reactions. wikipedia.org

Commonly Used Solvents: Acetonitrile and N,N-dimethylformamide (DMF) are frequently employed due to their ability to solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react. wikipedia.orgchemicalbook.com For instance, the synthesis of the related 3-methoxy-4-(hexyloxy)benzaldehyde is effectively carried out in DMF. chemicalbook.com Dimethyl sulfoxide (DMSO) is another powerful polar aprotic solvent that can lead to high yields and reduced reaction times. cdnsciencepub.comlibretexts.org

Less Favorable Solvents: Protic solvents can slow the reaction by solvating the nucleophile through hydrogen bonding, reducing its reactivity. wikipedia.org The use of acetone (B3395972) in the presence of strong bases like sodium hydroxide is generally avoided as it can lead to undesirable aldol condensation side reactions. youtube.com

Catalytic Systems: To enhance reaction efficiency, particularly when dealing with reactants in different phases, catalytic systems are employed.

Phase Transfer Catalysis (PTC): This is a highly effective and common technique for the alkylation of phenols like vanillin. tandfonline.comias.ac.in PTC facilitates the reaction between two immiscible reactants, such as an aqueous solution of the sodium or potassium salt of vanillin and a solution of the alkyl halide in a nonpolar organic solvent. mdpi.com The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transfers the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. researchgate.netgoogle.comacsgcipr.org This method offers significant advantages, including faster reaction rates, milder conditions, and improved product selectivity. ias.ac.inresearchgate.net Studies on similar alkylations have shown that PTC can reduce reaction times from 8 hours to just 1 hour with nearly 100% conversion. ias.ac.inresearchgate.net

Bases: A suitable base is required to deprotonate the hydroxyl group of vanillin. Common choices include inorganic bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). tandfonline.comchemicalbook.comgoogle.com

Table 1: Solvent and Catalyst Systems in the Synthesis of Vanillin Ethers
Analogue SynthesizedSolventBaseCatalyst SystemReference
4-(n-Alkoxy)-3-methoxy-benzaldehydesNot specifiedKOHPhase Transfer Catalyst tandfonline.com
4-Benzyloxy-vanillinTolueneNot specifiedTetrabutylammonium Bromide (TBAB) researchgate.net
3-Methoxy-4-(hexyloxy)benzaldehydeDMFK₂CO₃None specified chemicalbook.com
3-Ethoxy-4-methoxybenzaldehydeWaterNaOHTetrabutylammonium Bromide (TBAB) google.com
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehydeAcetonitrilePyridineNone specified nih.gov

Temperature and Pressure Considerations for Alkylation Reactions

Control of temperature and pressure is essential for maximizing the yield of the desired ether and minimizing side reactions.

Temperature: Alkylation reactions are typically performed at elevated temperatures to ensure a reasonable reaction rate.

Typical Range: Most Williamson ether syntheses are conducted at temperatures between 50 and 100 °C. wikipedia.orgbyjus.com Specific procedures for vanillin analogues report temperatures ranging from 90 °C to as high as 135 °C, often under reflux conditions. chemicalbook.comresearchgate.netnih.gov

Effect on Side Reactions: Temperature is a critical factor in the competition between the desired SN2 substitution and the potential E2 elimination side reaction. wikipedia.org Higher temperatures can favor elimination, which is a particular concern when using secondary or tertiary alkyl halides. Since nonyl bromide is a primary halide, substitution is generally favored.

Pressure:

Atmospheric Pressure: For most laboratory-scale syntheses of these ethers, the reaction is conducted at atmospheric pressure, as it is operationally simple and sufficient for liquid-phase reactions. google.com

Elevated Pressure: While not typically necessary for this type of Williamson ether synthesis, some industrial alkylation processes may operate under elevated pressure to control volatile reactants or influence reaction equilibrium. slchemtech.comgoogle.com Research on phenol alkylation has shown that operating under a moderate pressure of an inert gas like nitrogen (e.g., 4 bar) can enhance the selectivity for the desired mono-alkylated product. researchgate.net

Table 2: Temperature and Pressure in Alkylation of Vanillin and Phenols
Reaction TypeTypical TemperatureTypical PressureKey ConsiderationsReference
Williamson Ether Synthesis (General)50 - 100 °CAtmosphericBalance reaction rate vs. elimination side reactions. wikipedia.orgbyjus.com
4-Benzyloxy-vanillin Synthesis90 °CAtmosphericPTC-mediated reaction. researchgate.net
3-Methoxy-4-(hexyloxy)benzaldehyde Synthesis135 °CAtmosphericLong reaction time (27 h) reported. chemicalbook.com
Industrial Phenol Alkylation~120 - 177 °C~250 - 350 psiProcess optimization for industrial scale. google.com
Phenol Alkylation (Research)80 °CUp to 10 bar N₂Increased pressure can improve selectivity. researchgate.net

Purification Techniques for High-Purity Compounds

Obtaining this compound in high purity after the initial synthesis requires effective purification methods to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization and Chromatographic Separations

Recrystallization: This is the most common method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. creative-chemistry.org.uk

Procedure: The crude solid product is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the product decreases, causing it to form pure crystals, while impurities remain dissolved in the cold solvent (mother liquor). creative-chemistry.org.uk

Solvents: Ethanol is a frequently used and effective solvent for recrystallizing vanillin derivatives. tandfonline.comresearchgate.netrfppl.co.in The final purity is often verified by obtaining a sharp, well-defined melting point. creative-chemistry.org.uk

Chromatographic Separations: When recrystallization is insufficient or when the reaction yields a mixture of similar products, chromatography is the preferred purification technique.

Column Chromatography: This method involves passing a solution of the crude product through a column packed with a solid adsorbent (stationary phase), typically silica gel. chemicalbook.comku.edu A solvent or solvent mixture (mobile phase) is used to elute the components. Separation occurs because different compounds travel through the column at different rates based on their polarity and interaction with the stationary phase. For vanillin derivatives, eluents such as ethyl acetate/dichloromethane or acetic acid/toluene gradients have been used successfully. chemicalbook.comku.edu

High-Performance Liquid Chromatography (HPLC): While often used for analytical quantification, HPLC can also be employed on a preparative scale to achieve very high purity. researchgate.net Reversed-phase columns (e.g., C18) with mobile phases like methanol/water are common for separating vanillin and its related compounds. researchgate.netresearchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of flavoring agents to create more sustainable and environmentally benign processes. chinakxjy.comresearchgate.net

Use of Renewable Feedstocks: Vanillin, the primary starting material, is an exemplar of a renewable feedstock. It can be sourced from lignin, a major component of biomass, which is a sustainable alternative to traditional syntheses from petroleum-derived guaiacol. chinakxjy.comtandfonline.comtaylorfrancis.com

Safer Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. mothermurphys.com Water is the ideal green solvent, and several syntheses of vanillin ethers have been successfully adapted to run in aqueous media. google.comtandfonline.comgctlc.org A patented method for a similar ether highlights the use of water as a solvent to create an environmentally friendly process that simplifies post-reaction workup. google.com

Catalysis: Catalytic processes are inherently greener than stoichiometric reactions. They increase efficiency, reduce energy requirements, and minimize waste. chinakxjy.com Phase transfer catalysis, as used in the synthesis of vanillin ethers, is a prime example. It allows for high reaction rates under mild conditions and enables the use of simple, recyclable inorganic bases and catalysts. ias.ac.inacsgcipr.org

Waste Prevention and Atom Economy: Green syntheses are designed to maximize the incorporation of all reactant atoms into the final product (high atom economy) and to prevent waste generation. chinakxjy.commothermurphys.com The development of highly efficient, high-yield reactions, such as PTC-mediated alkylation with reported yields exceeding 95%, directly contributes to these goals by minimizing byproducts and unreacted starting materials. google.com

Advanced Spectroscopic and Structural Characterization of 3 Methoxy 4 Nonyloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. The spectrum of 3-Methoxy-4-(nonyloxy)benzaldehyde is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the aldehyde proton, and the nonyloxy side chain. Based on data from analogous compounds such as 4-ethoxy-3-methoxy benzaldehyde (B42025), the anticipated chemical shifts are detailed below. researchgate.net

The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring are expected to appear as a set of multiplets between 6.9 and 7.4 ppm. The methoxy group protons should present as a sharp singlet around 3.9 ppm. The nonyloxy chain will exhibit a series of signals: a triplet at approximately 4.1 ppm for the methylene (B1212753) group attached to the ether oxygen (-OCH₂-), a multiplet around 1.8 ppm for the adjacent methylene group, a broad multiplet between 1.2 and 1.5 ppm for the central methylene units of the alkyl chain, and a triplet at about 0.9 ppm for the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) ~9.8 Singlet
Aromatic (Ar-H) ~6.9 - 7.4 Multiplet
Methoxy (-OCH₃) ~3.9 Singlet
Nonyloxy (-OCH₂-R) ~4.1 Triplet
Nonyloxy (-O-CH₂-CH ₂-) ~1.8 Multiplet
Nonyloxy (-(CH₂)₆-) ~1.2 - 1.5 Multiplet

Note: Predicted values are based on analogous compounds and standard chemical shift tables. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum for this compound is predicted to show a distinct signal for each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at approximately 191 ppm. The aromatic carbons will resonate in the region of 110-155 ppm, with the carbons attached to oxygen atoms (C-O) appearing further downfield. The methoxy carbon will have a characteristic signal around 56 ppm. The carbons of the nonyloxy chain will appear in the upfield region, with the carbon of the methylene group attached to the ether oxygen (-OCH₂-) resonating at about 69 ppm, and the other alkyl carbons appearing between 14 and 32 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) ~191
Aromatic (C-O) ~150-155
Aromatic (C-C/C-H) ~110-130
Methoxy (-OCH₃) ~56
Nonyloxy (-OCH₂-R) ~69
Nonyloxy (-CH₂- chain) ~22 - 32

Note: Predicted values are based on analogous compounds and standard chemical shift tables. The exact values may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group. The aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy and nonyloxy groups will likely produce strong bands in the 1030-1250 cm⁻¹ range. The C-H stretching vibrations of the alkyl chain and the aromatic ring will be observed in the 2850-3100 cm⁻¹ region. nist.govnist.govresearchgate.net

Raman spectroscopy would provide complementary information, with strong signals expected for the aromatic ring and C=C stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
Aldehyde C=O Stretch 1680 - 1700 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong

Note: Predicted values are based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elucidating the structure through fragmentation analysis.

For this compound (C₁₇H₂₆O₃), the calculated molecular weight is approximately 278.19 g/mol . The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 278. A prominent fragmentation pathway would involve the loss of the aldehydic proton, leading to an [M-1]⁺ ion at m/z 277. Cleavage of the nonyloxy chain is also expected. For instance, loss of the C₉H₁₉ alkyl radical would result in a fragment at m/z 151, corresponding to the 3-methoxy-4-hydroxybenzaldehyde cation. Another likely fragmentation is the loss of the methoxy group (-OCH₃), giving a fragment at m/z 247. Further fragmentation of the nonyloxy chain would produce a series of smaller ions. nist.govresearchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion
278 [C₁₇H₂₆O₃]⁺ (Molecular Ion)
277 [C₁₇H₂₅O₃]⁺
247 [C₁₆H₂₃O₂]⁺

Note: The relative abundances of the fragments are dependent on the ionization energy and the specific mass spectrometer used.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no published crystal structure for this compound is currently available, insights can be drawn from the crystal structures of similar molecules, such as 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde. researchgate.net

Schiff Base Derivatives of 3 Methoxy 4 Nonyloxy Benzaldehyde

Synthesis and Functionalization of Schiff Bases

The synthesis of Schiff bases from 3-Methoxy-4-(nonyloxy)benzaldehyde is a straightforward process that allows for the introduction of a wide variety of functional groups, leading to diverse molecular architectures.

The fundamental method for synthesizing Schiff bases from this compound is a condensation reaction with a primary amine (R-NH₂). researchgate.netnih.gov This reaction is a reversible, typically acid-catalyzed process. masterorganicchemistry.comlibretexts.orglibretexts.org The mechanism begins with the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the benzaldehyde (B42025). youtube.com This is followed by a proton transfer to form a hemiaminal or carbinolamine intermediate. scispace.comijmcmed.org Subsequent dehydration (elimination of a water molecule) of this unstable intermediate yields the final imine product. scispace.commasterorganicchemistry.comijmcmed.org

The reaction conditions can be varied. Often, the reaction is carried out by heating the reactants in a solvent like ethanol (B145695) or methanol, sometimes with a catalytic amount of a weak acid like acetic acid to facilitate dehydration. jocpr.comnih.govnih.gov In some "green chemistry" approaches, the synthesis can be performed with minimal or no solvent. researchgate.netrepec.org A wide array of primary amines can be used, allowing for extensive functionalization of the resulting Schiff base.

Table 1: Examples of Primary Amines for Schiff Base Synthesis

Primary AminePotential Resulting Schiff Base Moiety
AnilineN-phenylmethanimine
4-MethoxyanilineN-(4-methoxyphenyl)methanimine
4-ButylanilineN-(4-butylphenyl)methanimine
4-Aminobenzoic acid4-(((phenyl)imino)methyl)benzoic acid
GlycineN-((phenyl)methylidene)glycine

This table illustrates the versatility of the condensation reaction by showing various primary amines that can be reacted with the 3-Methoxy-4-(nonyloxy)phenyl moiety.

The unique structure of this compound, featuring a long terminal alkoxy chain, makes it an ideal component for novel liquid crystals. Research has focused on creating new asymmetrical Schiff bases where this moiety provides the necessary molecular shape and flexibility for mesophase formation. nih.gov

An example includes the synthesis of a homologous series of (E)-3-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-alkoxybenzoates. nih.gov These compounds are synthesized in a multi-step process where a Schiff base derived from a related vanillin (B372448) precursor is first created and then esterified. The final structure incorporates the 3-methoxy-4-(alkoxy)phenyl moiety. The long nonyloxy chain in the parent aldehyde contributes significantly to the molecule's aspect ratio and polarizability, which are crucial for the formation of liquid crystal phases. researchgate.net For instance, a derivative with a hexyloxy chain was found to be monomorphic, exhibiting an enantiotropic nematic (N) mesophase. nih.gov

Table 2: Characterization Data for a Representative Schiff Base Derivative

CompoundYieldMelting Point (°C)Spectroscopic Data (FT-IR, cm⁻¹)
(E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate87.3%103–1051737 (C=O), 1622 (C=N)

Data sourced from a study on asymmetrical Schiff bases, demonstrating the successful synthesis and characterization of novel structures. nih.gov

Coordination Chemistry of Schiff Base Ligands with Metal Ions

Schiff bases containing donor atoms like nitrogen (from the imine group) and oxygen (from the methoxy (B1213986) group) are excellent chelating ligands for a variety of metal ions. mdpi.comrsisinternational.org The coordination of metal ions to these Schiff base ligands can lead to the formation of metallomesogens—metal complexes that exhibit liquid crystalline properties.

The synthesis of metallomesogens typically involves the reaction of the pre-synthesized Schiff base ligand, derived from this compound, with a suitable metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Pd(II)). mdpi.comresearchgate.net The Schiff base acts as a ligand, coordinating to the metal center through the imine nitrogen and often the oxygen atom of the neighboring methoxy group, forming a stable chelate ring. researchgate.net

The characterization of these resulting metal complexes is crucial to confirm their structure and properties. A combination of analytical techniques is employed for this purpose.

Table 3: Techniques for Characterizing Metallomesogens

TechniquePurpose
FT-IR Spectroscopy Confirms coordination by observing shifts in the stretching frequencies of the C=N (imine) and C-O (methoxy) bonds upon complexation with the metal ion. mdpi.comrsisinternational.org
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer bands, which confirms complex formation. repec.orgrsisinternational.org
¹H-NMR Spectroscopy Shows changes in the chemical shifts of protons near the coordination sites (imine and methoxy groups), indicating the formation of the complex. mdpi.com
Elemental Analysis Determines the elemental composition (C, H, N) of the complex to establish the ligand-to-metal stoichiometry. mdpi.com
Magnetic Susceptibility Measures the magnetic moment of the complex to determine the geometry around the metal ion (e.g., octahedral, square planar). mdpi.comresearchgate.net
Polarized Optical Microscopy (POM) Used to identify the type of liquid crystal phase (e.g., nematic, smectic) and observe the temperatures at which phase transitions occur. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) Quantitatively measures the transition temperatures and enthalpy changes associated with the mesophase transitions. nih.gov

Key impacts of metal coordination include:

Induction of Mesomorphism: Non-mesogenic Schiff base ligands can be induced to form liquid crystal phases upon coordination with a metal ion. The metal acts as a template, organizing the ligands into a more rigid and linear structure conducive to mesophase formation.

Stabilization of Mesophases: For ligands that are already mesogenic, metal coordination typically increases the stability of the liquid crystal phase. This is often observed as an increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

Modification of Phase Type: The coordination geometry of the metal ion (e.g., square planar vs. octahedral) can influence the packing of the molecules, potentially leading to the formation of different types of mesophases (e.g., inducing a smectic phase in a ligand that originally showed a nematic phase). researchgate.net For Schiff bases derived from this compound, which are known to form nematic phases, coordination with a metal like copper(II) or palladium(II) could lead to more ordered smectic phases due to the promotion of lamellar packing.

Supramolecular Assembly and Self Organized Structures

Principles of Molecular Self-Assembly in Aromatic Benzaldehyde (B42025) Systems

Molecular self-assembly is a process where molecules adopt a defined arrangement without external guidance. wikipedia.org In supramolecular chemistry, this process is directed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgtaylorandfrancis.com These interactions are individually weak but act collectively to create stable and ordered superstructures. nih.gov

Aromatic benzaldehyde derivatives are excellent candidates for studying self-assembly due to their structural features: a rigid aromatic ring, a polar aldehyde group, and various substituents that can be tailored to tune the intermolecular interactions. The final, desired structure is essentially programmed into the shape and functional groups of the molecules. wikipedia.org The process is thermodynamically driven, seeking a state of minimum energy and maximum stability. youtube.com The reaction of aromatic aldehydes with other molecules, like aromatic hydrazides, can lead to the formation of supramolecular assemblies in solution, driven by hydrophobic effects and π-π interactions. acs.org

Role of Non-Covalent Interactions in Directing Supramolecular Architectures

The specific architecture of the self-assembled structure is dictated by the nature and geometry of the non-covalent interactions between the constituent 3-Methoxy-4-(nonyloxy)benzaldehyde molecules. The combination of the methoxy (B1213986) and nonyloxy groups on the benzaldehyde core provides a balance of polar and non-polar character, influencing the packing arrangement.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Benzaldehyde Analogs
C-H···OAromatic C-H, Methylene (B1212753) C-HAldehyde O, Methoxy O, Ether O~2.3 - 2.8 (H···O)Links molecules into chains and stabilizes packing. researchgate.netnih.gov

The aromatic rings of this compound are electron-rich π-systems that can interact through π-π stacking. nih.gov These interactions occur when aromatic rings overlap, and they are crucial for the assembly of many complex structures. youtube.com The geometry of this stacking can vary, including parallel-displaced or T-shaped arrangements, which are generally more stable than a face-to-face parallel orientation. nih.gov In the structure of 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, significant π–π stacking interactions are observed between the benzene (B151609) and imidazole (B134444) rings of adjacent molecules, with a centroid-to-centroid distance of 3.614 Å. nih.gov

Complementing the more specific hydrogen bonds and π-π stacking are the ubiquitous Van der Waals forces. The long, flexible nonyloxy chain of the molecule plays a significant role here. These non-polar alkyl chains interact via transient dipole-induced dipole attractions. These forces, while weak individually, become substantial over the length of the nine-carbon chain, promoting alignment and close packing of the molecules to maximize these favorable contacts. In related systems, these hydrophobic forces contribute to the formation of supramolecular assemblies in aqueous environments. acs.org

Interaction TypeParticipating GroupsTypical Energy (kcal/mol)Role in Benzaldehyde Analogs
π-π StackingBenzene Rings~2.5Stabilizes crystal structure through ring overlap. nih.govnih.gov
Van der WaalsNonyloxy ChainsVariable, cumulativePromotes alignment and close packing of alkyl chains. wikipedia.orgacs.org

Formation of Ordered Structures (e.g., 1D Chains, 2D Layers)

The interplay of the aforementioned non-covalent interactions directs the assembly of individual molecules into larger, ordered structures. A common motif observed in the crystal structures of similar benzaldehyde derivatives is the formation of one-dimensional (1D) chains.

For example, in the case of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, weak C14—H14···O5 interactions link adjacent molecules into 1D chains that run along the c-axis of the crystal. researchgate.net It is highly probable that this compound would also form such chain-like structures, directed by C-H···O interactions involving the aldehyde and methoxy groups.

These primary 1D chains can then further organize into two-dimensional (2D) layers or three-dimensional (3D) networks. The packing of these chains would be heavily influenced by the Van der Waals interactions between the long nonyloxy side chains. These alkyl chains would likely interdigitate, creating segregated non-polar domains between the layers of aromatic cores, a common feature in the solid-state structures of long-chain amphiphilic molecules. The combination of directional hydrogen bonds and π-stacking with the less-directional but space-filling Van der Waals forces leads to a complex and well-defined three-dimensional supramolecular architecture.

Polymeric and Advanced Material Applications

Incorporation of 3-Methoxy-4-(nonyloxy)benzaldehyde Units into Polymeric Systems

The aldehyde functionality of this compound serves as a versatile handle for its incorporation into various polymer backbones through polycondensation reactions. This allows for the synthesis of polymers with tailored properties, where the benzaldehyde (B42025) derivative acts as a key building block or a pendant group.

Synthesis of Liquid Crystalline Polymers (LCPs) with Benzaldehyde Moieties

While direct studies on liquid crystalline polymers (LCPs) derived from this compound are not extensively documented, the synthesis of LCPs from analogous benzaldehyde derivatives provides a clear blueprint for its potential. The mesomorphic (liquid crystalline) behavior in such polymers often arises from the presence of rigid mesogenic units. The structure of this compound, with its substituted benzene (B151609) ring, is a potential mesogen.

For instance, Schiff bases derived from substituted benzaldehydes are known to exhibit liquid crystalline properties. The condensation of an appropriate diamine with a dialdehyde (B1249045) based on the this compound structure could lead to polyesters or poly(azomethine)s with liquid crystalline characteristics. The long nonyloxy chain would act as a flexible spacer, influencing the transition temperatures and the type of mesophase formed (e.g., nematic, smectic). The methoxy (B1213986) group, on the other hand, can affect the molecular packing and the electronic properties of the resulting polymer. Research on other benzaldehyde-containing polymers has shown that the molecular weight and the nature of the flexible spacers are critical factors in achieving stable liquid crystalline phases.

Design and Properties of Polymeric Schiff Bases

Polymeric Schiff bases, also known as poly(azomethine)s or polyimines, are a class of polymers characterized by the presence of an imine (-C=N-) linkage in their backbone. ntu.edu.tw These polymers are typically synthesized through the polycondensation of a diamine with a dicarbonyl compound, such as a dialdehyde. ntu.edu.tw Given its aldehyde group, this compound is a suitable monomer for the synthesis of such polymers, likely in conjunction with a comonomer containing two aldehyde groups to enable polymerization.

The synthesis of Schiff bases from the related compound 4-hydroxy-3-methoxybenzaldehyde (vanillin) has been reported, demonstrating the reactivity of the aldehyde group in forming the characteristic azomethine linkage. ijirt.orgresearchgate.net For example, a Schiff base ligand was prepared by reacting 4-hydroxy-3-methoxybenzaldehyde with o-phenylenediamine. ijirt.org This highlights a synthetic route that could be adapted for this compound.

The properties of the resulting polymeric Schiff bases would be significantly influenced by the 3-methoxy and 4-(nonyloxy) substituents. The long, flexible nonyloxy chain can enhance the solubility of the polymer in common organic solvents and lower the melting point or glass transition temperature, improving its processability. Furthermore, the presence of the electron-donating methoxy and nonyloxy groups can modulate the electronic properties of the polymer, which is relevant for applications in optoelectronics. Studies on other polymeric Schiff bases have shown that these materials can possess interesting properties such as thermal stability, conductivity, and non-linear optical activity.

Potential for Integration into Functional Soft Materials

Functional soft materials, such as gels and elastomers, represent another area where this compound could find application. The amphiphilic nature of this molecule, combining a polar benzaldehyde head with a nonpolar nonyloxy tail, makes it a candidate for the formation of self-assembled structures like organogels. In a suitable solvent, these molecules could self-assemble through a combination of hydrogen bonding (if hydrolyzed or in the presence of other functional groups), π-π stacking of the benzene rings, and van der Waals interactions between the nonyloxy chains.

The resulting gel-like materials could be responsive to external stimuli such as temperature, light, or the presence of specific chemicals, making them "smart" materials. For example, the cleavage of a specific bond within a polymer incorporating this moiety by light could trigger the degradation of the polymer backbone and the release of an encapsulated molecule. nih.gov

Photophysical Properties of Materials Derived from this compound

The photophysical properties, such as UV-Vis absorption and fluorescence, of materials derived from this compound are of significant interest for optical applications. The benzaldehyde chromophore itself exhibits characteristic absorption in the UV region. researchgate.net The incorporation of this unit into a polymer or a Schiff base can lead to materials with tunable optical properties.

The electronic absorption spectra of Schiff bases derived from substituted benzaldehydes typically show bands corresponding to π-π* and n-π* transitions. ijirt.org For instance, the electronic spectrum of a Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde shows absorption bands around 241 nm, 350 nm, and 450 nm. ijirt.org The position and intensity of these bands can be shifted by altering the electronic nature of the substituents on the aromatic rings. The electron-donating methoxy and nonyloxy groups in this compound would be expected to cause a red shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted benzaldehyde.

Furthermore, many Schiff bases are known to be fluorescent. researchgate.netjocpr.com The fluorescence properties are highly dependent on the molecular structure and the environment. The synthesis of Schiff bases from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been shown to yield fluorescent compounds. researchgate.netjocpr.com By analogy, polymers and other materials incorporating the this compound unit could exhibit interesting fluorescence behavior, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The long nonyloxy chain might also influence the solid-state emission properties by preventing aggregation-caused quenching.

Below is a table summarizing the expected impact of the structural features of this compound on the properties of its derived materials.

Structural FeaturePotential Impact on Material Properties
Benzaldehyde Group Reactive site for polymerization and Schiff base formation. Contributes to the polymer backbone or acts as a pendant group.
Methoxy Group Electron-donating group, influences electronic and photophysical properties. Can affect molecular packing in the solid state.
Nonyloxy Chain Long, flexible alkyl chain. Enhances solubility and processability. Can induce liquid crystalline behavior.
Aromatic Ring Rigid component, contributes to thermal stability and potential for π-π stacking interactions.

Theoretical and Computational Studies of 3 Methoxy 4 Nonyloxy Benzaldehyde

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscape of molecules. For benzaldehyde (B42025) derivatives, DFT has been successfully employed to understand the influence of various substituents on the geometry and electronic properties of the benzene (B151609) ring and the aldehyde group.

Studies on multi-substituted benzaldehyde derivatives show that the interplay of electron-donating and electron-withdrawing groups significantly affects the molecule's reactivity and intermolecular interactions. nih.gov In 3-methoxy-4-(nonyloxy)benzaldehyde, the methoxy (B1213986) (-OCH₃) and nonyloxy (-OC₉H₁₉) groups are both electron-donating, which influences the electron density distribution in the aromatic ring. This, in turn, impacts the properties of the aldehyde (-CHO) group.

Ab initio calculations on other benzaldehyde derivatives have been used to determine key quantum chemical parameters. nih.gov For instance, the analysis of 4-hydroxybenzaldehyde (B117250) using DFT at the B3LYP/6-31G(d,p) level of theory provides insights into the optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). mdpi.com Similar calculations for this compound would likely reveal a planar conformation of the benzaldehyde core, with the nonyloxy chain exhibiting significant conformational flexibility.

The molecular electrostatic potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For substituted benzaldehydes, the oxygen atom of the carbonyl group typically represents the most electronegative region, indicating a site for potential nucleophilic attack. mdpi.comresearchgate.net

A detailed analysis of related benzaldehyde derivatives using DFT can provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The table below presents a hypothetical but representative set of calculated parameters for this compound based on typical values for similar structures.

ParameterPredicted Value
Bond Lengths (Å)
C=O~1.21
C-C (aromatic)~1.39 - 1.41
C-O (methoxy)~1.36
C-O (nonyloxy)~1.37
**Bond Angles (°) **
C-C-C (aromatic)~119 - 121
O=C-H~124
C-O-C (ether)~118
Dihedral Angles (°)
C-C-C=O~180 (planar)

Note: These values are estimations based on DFT calculations of analogous benzaldehyde derivatives.

Molecular Dynamics Simulations for Self-Assembly and Mesophase Behavior

The long nonyloxy chain in this compound suggests the possibility of liquid crystalline behavior. Molecular dynamics (MD) simulations are a powerful computational technique to study the self-assembly of such molecules and to characterize their potential mesophases. bohrium.com

MD simulations of liquid crystalline systems typically involve large ensembles of molecules in a simulation box with periodic boundary conditions. By simulating the system over time, one can observe the spontaneous formation of ordered structures, such as nematic or smectic phases. researchgate.net Studies on other calamitic (rod-shaped) molecules with long alkyl or alkoxy chains have demonstrated the utility of MD in predicting phase transitions and characterizing the orientational and positional order of the mesophases. researchgate.net

For a molecule like this compound, an all-atom or a united-atom force field would be employed in an MD simulation. The simulation would track the trajectories of all atoms, allowing for the calculation of various properties, including:

Order Parameters: To quantify the degree of orientational order in the system.

Radial Distribution Functions: To characterize the positional order and the packing of the molecules.

Diffusion Coefficients: To understand the translational mobility of the molecules within the phase.

While no specific MD simulations on this compound have been reported, simulations of similar liquid crystals, such as 4-cyano-4'-n-alkylbiphenyls, have provided detailed insights into the molecular organization and dynamics in the nematic phase. researchgate.net These studies reveal how the flexibility of the alkyl chains and the anisotropic intermolecular interactions contribute to the stability of the liquid crystalline phase.

Prediction of Structure-Property Relationships using Computational Models

Computational models are instrumental in establishing quantitative structure-property relationships (QSPR), which correlate the molecular structure with various physical, chemical, and biological properties. For benzaldehyde derivatives, computational approaches have been used to predict properties ranging from their reactivity to their potential biological activity. nih.gov

In the context of this compound, computational models could be developed to predict properties relevant to its potential applications, for example, in materials science. By calculating a range of molecular descriptors (e.g., electronic, topological, and steric), it is possible to build models that predict:

Mesophase Transition Temperatures: By correlating molecular shape, polarity, and flexibility with the temperatures of liquid crystal phase transitions.

Nonlinear Optical (NLO) Properties: DFT calculations can predict the hyperpolarizability of a molecule, which is a key parameter for NLO materials. Studies on other benzaldehyde derivatives have explored their NLO potential. researchgate.net

Solubility and Partition Coefficients: These properties are crucial for any application involving solutions and can be estimated using computational methods.

Future Directions and Emerging Research Avenues

Exploration of Chiral Analogues and Their Mesomorphic Properties

The introduction of chirality into the molecular structure of 3-Methoxy-4-(nonyloxy)benzaldehyde is a promising avenue for inducing and controlling complex liquid crystalline phases. The synthesis of chiral analogues, for instance by introducing a chiral center in the nonyloxy chain (e.g., 3-Methoxy-4-(nonan-2-yloxy)benzaldehyde), can lead to the formation of chiral nematic (N) and smectic (Sm) phases. These chiral mesophases are of great interest due to their unique optical properties, such as selective reflection of circularly polarized light, which is the basis for their use in applications like thermochromic sensors and optical filters.

The mesomorphic properties, including the transition temperatures and the type of liquid crystal phases, are highly sensitive to the molecular structure. icm.edu.pl Studies on homologous series of similar alkoxybenzaldehydes have shown that the length and branching of the alkyl chain significantly influence the mesogenic behavior. icm.edu.plnih.gov For example, minor modifications can lead to substantial changes in melting points, transition temperatures, and mesophase morphology. icm.edu.pl The introduction of a chiral center is expected to induce helical superstructures, and the pitch of this helix can be tuned by the enantiomeric excess and the specific molecular design. The investigation of how the position and nature of the chiral group affect the stability and properties of these phases is a key area for future research.

Development of Responsive Materials Based on this compound Scaffolds

The inherent properties of liquid crystals, such as their ability to self-assemble and their responsiveness to external stimuli, make them ideal candidates for the development of "smart" materials. nih.govresearchgate.net The this compound scaffold can be functionalized to create materials that respond to a variety of stimuli, including light, temperature, electric fields, and chemical analytes. nih.govnih.gov

For instance, the incorporation of photoresponsive moieties, such as azobenzene, into the molecular structure can lead to materials that change their phase or alignment upon exposure to specific wavelengths of light. researchgate.netresearchgate.net This photo-induced switching of properties could be harnessed for applications in optical data storage, molecular switches, and light-driven actuators. researchgate.net

Furthermore, the development of thermochromic materials based on this scaffold is another exciting possibility. nih.gov The liquid crystalline phases of these materials can change with temperature, leading to a visible color change. nih.gov This property is highly desirable for applications in temperature sensors, smart windows, and decorative elements. By carefully designing the molecular structure, it is possible to tune the temperature range over which these color changes occur. nih.gov

The creation of sensors for various analytes is also an active area of research. mdpi.com By incorporating specific recognition units into the this compound structure, it is possible to design liquid crystal-based sensors that detect the presence of specific molecules or ions. mdpi.com The binding of the analyte to the recognition unit would disrupt the liquid crystalline order, leading to an easily detectable optical signal. mdpi.com

Advanced Characterization Techniques for Dynamic Self-Assembling Systems

To fully understand and optimize the properties of materials based on this compound, it is crucial to employ advanced characterization techniques that can probe their dynamic and self-assembling nature. nih.govwhiterose.ac.uk Techniques such as polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are fundamental for identifying the different liquid crystal phases and determining their transition temperatures. ipme.ruiosrjournals.orgmdpi.com

However, to gain deeper insights into the molecular organization and dynamics within these phases, more sophisticated techniques are required. Small-angle X-ray scattering (SAXS) can provide detailed information about the three-dimensional arrangement of molecules in different mesophases. iosrjournals.org For studying the dynamics of these self-organized systems, X-ray photon correlation spectroscopy (XPCS) is a powerful tool that can reveal the motion of molecules and particles within the self-assembled structure. nih.gov

In-situ characterization techniques, which allow for the monitoring of structural changes as they occur in response to external stimuli, are particularly valuable. iosrjournals.org For example, performing POM or XRD measurements while heating or cooling a sample can provide a dynamic view of the phase transitions. ipme.ru Similarly, techniques like in-situ atomic force microscopy (AFM) can visualize the self-assembled nanostructures of these materials in real-time. iosrjournals.org

Interdisciplinary Applications in Nanoscience and Advanced Functional Materials

The unique properties of this compound and its derivatives position them at the intersection of several scientific disciplines, opening up a wide range of potential applications in nanoscience and advanced functional materials. yale.edu The self-assembly of these molecules can be utilized as a bottom-up approach for the fabrication of well-ordered nanostructures. ijmr.net.in

In the field of optoelectronics, liquid crystalline materials are already widely used in display technologies. ijmr.net.in The development of new materials based on the this compound scaffold could lead to displays with improved performance, such as faster switching times, lower power consumption, and higher resolution. ijmr.net.in

Furthermore, the self-assembling nature of these materials makes them promising for applications in organic photovoltaics and field-effect transistors. iosrjournals.org By controlling the alignment of the liquid crystal molecules, it is possible to create highly ordered thin films with enhanced charge transport properties. iosrjournals.org

The interdisciplinary nature of this research, bridging chemistry, physics, and materials engineering, is essential for unlocking the full potential of these materials. yale.edu Collaborative efforts will be crucial for designing and synthesizing new molecules, understanding their fundamental properties, and translating these properties into innovative technologies that address challenges in areas such as energy, healthcare, and information technology. yale.edu

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-(nonyloxy)benzaldehyde, and how can reaction conditions be optimized?

A common approach involves etherification reactions , where a hydroxyl group on a benzaldehyde derivative is substituted with a nonyloxy chain. For example, 4-fluorobenzaldehyde can react with phenolic derivatives under basic conditions (e.g., Na₂CO₃) to form ether linkages . Optimization includes:

  • Temperature control : Elevated temperatures (80–100°C) improve reaction rates but require reflux setups.
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide enhance nucleophilic substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane mixtures (30:70 ratio) monitors reaction progress .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 9.8–10.0 ppm (aldehyde proton) and δ 3.7–4.2 ppm (methoxy/nonyloxy protons) confirm functional groups .
    • FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) validate aldehyde and ether bonds .
  • Elemental analysis : Matches calculated vs. experimental C, H, and O percentages to confirm stoichiometry .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

Single-crystal X-ray diffraction reveals:

  • Methoxy/nonyloxy orientation : The methoxy group often adopts a planar conformation with the benzene ring (dihedral angle < 10°), while the nonyloxy chain exhibits gauche interactions due to steric hindrance .
  • Packing effects : Discrepancies in reported unit cell parameters (e.g., monoclinic vs. orthorhombic systems) arise from solvent inclusion during crystallization. For example, β = 101.12° in P2₁/n space group vs. β = 90° in Pnma .
  • Thermal motion : High displacement parameters (Ueq > 0.1 Ų) for terminal nonyl carbons indicate dynamic disorder, necessitating multi-scan absorption corrections (e.g., SADABS) during refinement .

Q. What methodological challenges arise in studying the structure-property relationships of this compound in polymer matrices?

  • Solubility limitations : Long nonyl chains improve solubility in non-polar solvents (e.g., chloroform) but hinder compatibility with polar polymer hosts. Co-solvent systems (e.g., THF/DMF) are often required .
  • Thermal stability : TGA data show decomposition onset at ~200°C, restricting processing temperatures for melt-blending applications .
  • Electrical conductivity : Poly(azomethine) derivatives exhibit conductivity up to 6.4 × 10⁻⁵ S/cm, influenced by aldehyde-amine conjugation and crystallinity .

Q. How can conflicting bioactivity data for benzaldehyde derivatives be reconciled in structure-activity studies?

  • Steric effects : Bulky substituents (e.g., nonyloxy) reduce binding affinity to enzymatic targets compared to smaller alkoxy groups (e.g., methoxy) .
  • Mutagenicity screening : Ames testing is critical for derivatives with nitro or imidazole moieties. For example, anomeric amide analogs show mutagenicity comparable to benzyl chloride, necessitating stringent handling protocols .
  • Solubility vs. permeability : High logP values (>4) from nonyl chains enhance membrane permeability but reduce aqueous solubility, complicating in vitro assays .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to minimize inhalation of aldehyde vapors (TLV: 2 ppm) .
  • PPE : Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure .
  • Storage : Store in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR shifts with crystallographically resolved analogs (e.g., 3-methoxy-4-propoxybenzaldehyde δ 9.88 ppm for aldehyde ).
  • Dynamic effects : Variable-temperature NMR (VT-NMR) resolves rotational barriers in nonyl chains causing peak broadening .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts to validate experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.